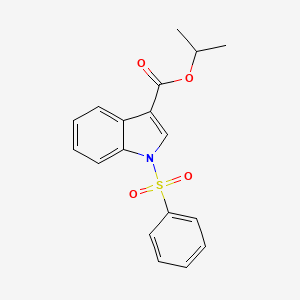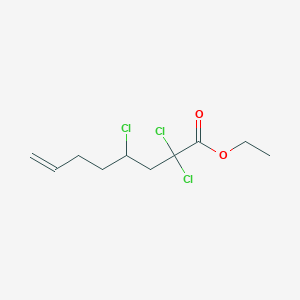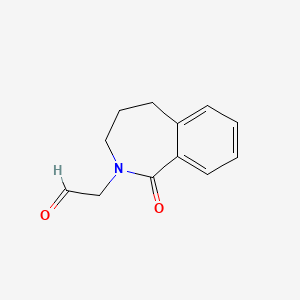
(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring This particular compound is characterized by the presence of an oxo group at the first position and an acetaldehyde group attached to the nitrogen atom of the azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another approach includes the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, can be applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and acetaldehyde groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
(1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders . Additionally, it has industrial applications as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3, which are involved in cell cycle regulation and signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetaldehyde include other benzazepine derivatives such as 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . These compounds share a similar core structure but differ in the functional groups attached to the benzazepine ring.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the oxo and acetaldehyde groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
477787-95-4 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1-oxo-4,5-dihydro-3H-2-benzazepin-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-9-8-13-7-3-5-10-4-1-2-6-11(10)12(13)15/h1-2,4,6,9H,3,5,7-8H2 |
InChI Key |
AOFNNGREXANMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)N(C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


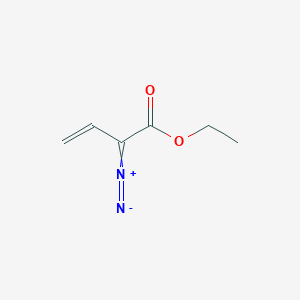
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
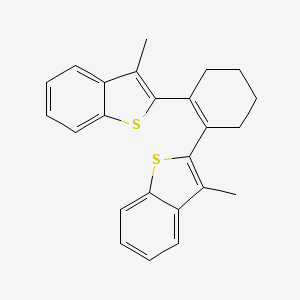
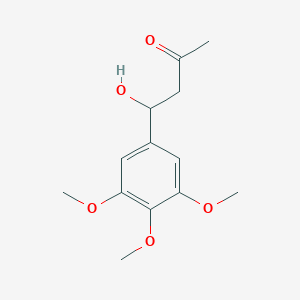
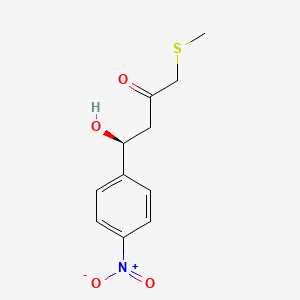
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
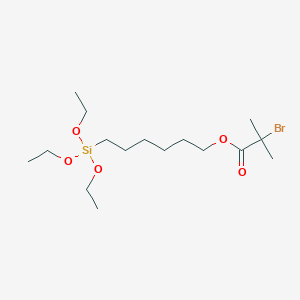

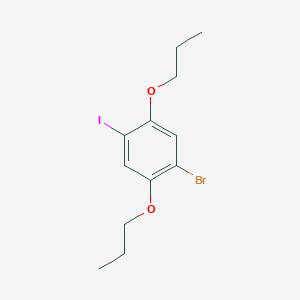

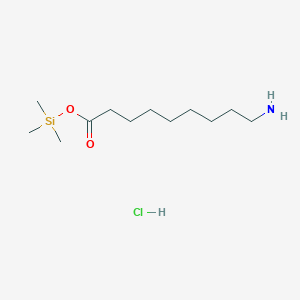
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
